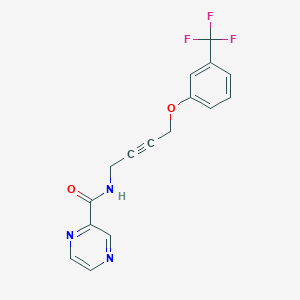
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide, also known as TFPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of pyrazine derivatives and has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Anticancer Agents
The TFM group in N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide contributes to its promising anticancer properties. Researchers have investigated its effects on tumor growth inhibition, apoptosis induction, and cell cycle arrest. Preclinical studies suggest that this compound selectively targets cancer cells, making it a potential candidate for novel chemotherapeutic agents .
Necroptosis Inhibitors
Necroptosis, a regulated form of cell death, plays a role in various diseases. Compounds containing the TFM group, such as N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide analogues, have been studied as necroptosis inhibitors. These molecules target receptor-interacting protein kinase 3 (RIPK3) and show promise in preventing tissue damage associated with necroptosis .
Agrochemicals and Crop Protection
Fluorine-containing compounds often find applications in agrochemicals due to their stability and bioactivity. N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide derivatives may exhibit insecticidal or herbicidal properties. Researchers explore their potential as environmentally friendly alternatives for pest control .
Drug Delivery Systems
The TFM group’s lipophilicity and electronic properties make it an attractive component in drug delivery systems. Researchers have investigated incorporating N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide into nanoparticles, micelles, or liposomes. These systems enhance drug solubility, stability, and targeted delivery .
Materials Science and Catalysis
Fluorinated compounds play a crucial role in materials science and catalysis. The TFM group’s electron-withdrawing nature influences reactivity and selectivity. Researchers explore N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide derivatives as ligands in transition metal complexes or as building blocks for functional materials .
Pharmacokinetic Modulators
The TFM group can impact pharmacokinetics by altering drug metabolism, distribution, and excretion. Researchers investigate whether N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide derivatives enhance oral bioavailability, prolong half-life, or reduce toxicity. These studies aim to optimize drug candidates .
Propiedades
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)12-4-3-5-13(10-12)24-9-2-1-6-22-15(23)14-11-20-7-8-21-14/h3-5,7-8,10-11H,6,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWCYMDLGVANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=NC=CN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Oxan-4-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2579630.png)
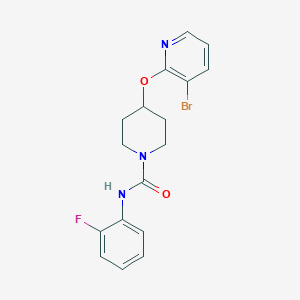
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2579633.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2579636.png)
![6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2579637.png)
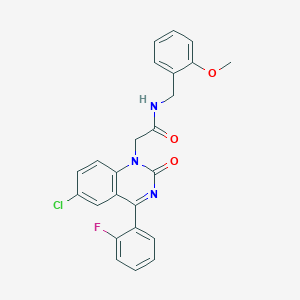
![N'-[2-(1H-indol-3-yl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2579640.png)
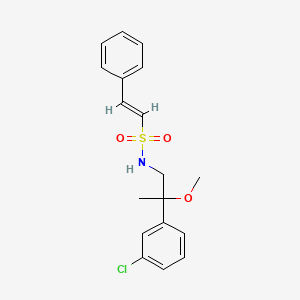

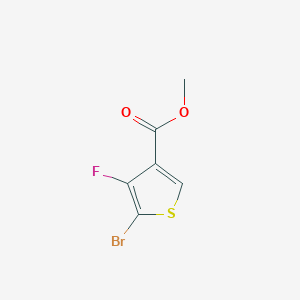
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)
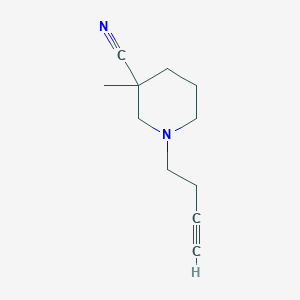
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)